Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

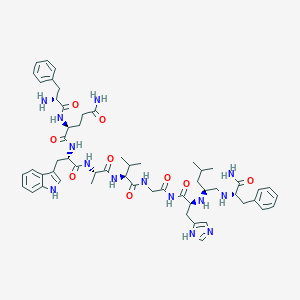

Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-, also known as BN(6-14), is a peptide fragment derived from the amphibian skin peptide bombesin. BN(6-14) has been found to have various biological activities, including the regulation of food intake, the stimulation of gastrointestinal motility, and the modulation of cardiovascular function.

Mechanism of Action

Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) exerts its biological effects by binding to the bombesin receptor subtype 3 (BRS-3) and the neuromedin B receptor (NMBR). BRS-3 is predominantly expressed in the central nervous system and has been implicated in the regulation of food intake and energy homeostasis. NMBR is expressed in various tissues, including the gastrointestinal tract, and has been implicated in the modulation of gastrointestinal motility.

Biochemical and Physiological Effects

Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been found to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in rodents, suggesting its potential as an anti-obesity agent. Additionally, Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been found to stimulate gastrointestinal motility, increase pancreatic secretion, and modulate cardiovascular function.

Advantages and Limitations for Lab Experiments

The advantages of using Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) in lab experiments include its well-defined structure, high potency, and specificity for BRS-3 and NMBR. However, the limitations of using Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) include its limited stability in solution and its susceptibility to degradation by proteases.

Future Directions

There are several future directions for the research on Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14). One direction is the investigation of its potential use in the treatment of obesity and related metabolic disorders. Another direction is the exploration of its potential use in the treatment of gastrointestinal disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) and to develop more stable analogs of the peptide.

Conclusion

In conclusion, Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) is a peptide fragment derived from the amphibian skin peptide bombesin. It has been found to have various biological activities, including the regulation of food intake, the stimulation of gastrointestinal motility, and the modulation of cardiovascular function. Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has potential therapeutic applications in the treatment of obesity, cancer, and gastrointestinal disorders. Further research is needed to fully understand the mechanisms underlying its biological effects and to develop more stable analogs of the peptide.

Synthesis Methods

The synthesis of Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the sequential addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. The choice of the synthesis method depends on the desired scale, purity, and yield of the peptide.

Scientific Research Applications

Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been extensively studied for its potential therapeutic applications. It has been shown to have anorectic effects, which could be useful in the treatment of obesity. Additionally, Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been found to have antitumor activity, suggesting its potential as an anticancer agent. Moreover, Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been investigated for its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome.

properties

CAS RN |

123769-98-2 |

|---|---|

Product Name |

Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)- |

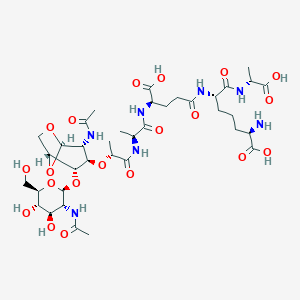

Molecular Formula |

C56H76N14O9 |

Molecular Weight |

1089.3 g/mol |

IUPAC Name |

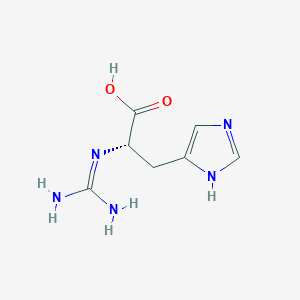

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide |

InChI |

InChI=1S/C56H76N14O9/c1-32(2)22-39(29-62-44(50(59)73)24-36-16-10-7-11-17-36)66-46(26-38-28-60-31-64-38)55(78)69-48(72)30-63-56(79)49(33(3)4)70-51(74)34(5)65-54(77)45(25-37-27-61-42-19-13-12-18-40(37)42)68-53(76)43(20-21-47(58)71)67-52(75)41(57)23-35-14-8-6-9-15-35/h6-19,27-28,31-34,39,41,43-46,49,61-62,66H,20-26,29-30,57H2,1-5H3,(H2,58,71)(H2,59,73)(H,60,64)(H,63,79)(H,65,77)(H,67,75)(H,68,76)(H,70,74)(H,69,72,78)/t34-,39-,41+,43-,44-,45-,46-,49-/m0/s1 |

InChI Key |

SDORTRZDJZBYPG-SAQNLQCKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC=C5)N |

SMILES |

CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

Canonical SMILES |

CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

Other CAS RN |

123769-98-2 |

synonyms |

6-Phe-13-Leu-psi(CH2NH)-14-Phe-bombesin (6-14) bombesin (6-14), D-Phe(6)-Leu(13)-psi(CH2NH)-Phe(14)- bombesin (6-14), D-phenylalanyl(6)-leucyl(13)-psi(methyleneamino)-phenylalanyl(14)- RC 3100 RC-3100 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)